2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl-
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Overview
Description
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is a heterocyclic compound that contains a pyridine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Functional Group Introduction: Various functional groups such as hydroxyl, methyl, and ethenyl groups are introduced through reactions like alkylation, hydroxylation, and vinylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-5-methyl-: Similar structure with a different position of the methyl group.
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is unique due to its specific functional group arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
35688-69-8 |
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Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-ethenyl-3-hydroxy-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H9NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h3-5,10H,1H2,2H3 |
InChI Key |
DCRBRXKNXCPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=S)N1C=C)O |
Origin of Product |
United States |
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